molecular formula C18H13Cl2NO2 B1420561 6-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160263-34-2

6-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1420561
CAS No.: 1160263-34-2
M. Wt: 346.2 g/mol
InChI Key: WYEAMTITTDNDDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C18H13Cl2NO2 and a molecular weight of 346.21 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

The synthesis of 6-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

    Ethoxylation: The ethoxy group is introduced via an etherification reaction, typically using ethyl iodide (C2H5I) and a base such as potassium carbonate (K2CO3).

Chemical Reactions Analysis

6-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Scientific Research Applications

6-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it often acts by interacting with molecular targets such as enzymes or receptors, leading to the inhibition or activation of specific biological pathways. For example, quinoline derivatives are known to inhibit the enzyme dihydrofolate reductase, which is crucial for DNA synthesis in malaria parasites .

Comparison with Similar Compounds

6-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride can be compared with other quinoline derivatives such as:

Properties

IUPAC Name

6-chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO2/c1-2-23-13-5-3-4-11(8-13)17-10-15(18(20)22)14-9-12(19)6-7-16(14)21-17/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEAMTITTDNDDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
6-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride
Reactant of Route 3
6-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride
Reactant of Route 4
6-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride
Reactant of Route 5
Reactant of Route 5
6-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride
Reactant of Route 6
Reactant of Route 6
6-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.